molecular formula C27H30O17 B150523 Quercetin 3-gentiobioside CAS No. 7431-83-6

Quercetin 3-gentiobioside

Cat. No.: B150523
CAS No.: 7431-83-6
M. Wt: 626.5 g/mol
InChI Key: FDRQPMVGJOQVTL-DEFKTLOSSA-N
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Description

Quercetin 3-gentiobioside is a flavonoid O-diglycoside, a type of phytochemical found in various plants. It is a derivative of quercetin, a well-known flavonoid, and is characterized by the attachment of a gentiobiose sugar moiety at the third position of the quercetin molecule. This compound is known for its diverse biological activities and potential health benefits, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

Quercetin 3-gentiobioside is known to target Aldose Reductase (AR) and the formation of Advanced Glycation Endproducts (AGEs) . Aldose Reductase is an enzyme involved in glucose metabolism, and AGEs are proteins or lipids that become glycated after exposure to sugars. Both AR and AGEs play significant roles in various metabolic disorders and diseases.

Mode of Action

This compound interacts with its targets by inhibiting their activities . By inhibiting AR, it prevents the conversion of glucose to sorbitol, a process that can lead to cellular damage when it occurs excessively. The inhibition of AGE formation helps to prevent the harmful effects of protein glycation, which includes the alteration of protein structure and function .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to be involved in the regulation of dyslipidemia and the levels of Total Cholesterol (TC), Triglycerides (TG), and Low-Density Lipoprotein cholesterol (LDL-c) . It also impacts various metabolic pathways such as lactosamine, 11b-hydroxyprogesterone, arachidonic acid, glycerophospholipid, sphingolipid, glycerolipid, and linoleic acid metabolism .

Pharmacokinetics

It is known that there may exist transformations between quercetin, isoquercitrin, and this compound in vivo

Result of Action

The action of this compound results in several molecular and cellular effects. It has been found to regulate dyslipidemia, inhibit the levels of TC, TG, and LDL-c, and reduce lipid deposition . It also ameliorates hepatic injury and steatosis in High-Fat Diet (HFD)-induced rats, providing a protective effect on the liver . Furthermore, it can significantly change the composition of intestinal flora, increasing beneficial bacteria and reducing the composition of harmful bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the process of biotransformation of Quercetin to this compound using engineered Escherichia coli was found to be influenced by factors such as induction temperature, cell density, and reaction temperature

Biochemical Analysis

Biochemical Properties

Quercetin 3-gentiobioside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with aldose reductase, an enzyme involved in the polyol pathway. This compound inhibits aldose reductase, thereby reducing the formation of advanced glycation end-products (AGEs) which are implicated in diabetic complications . Additionally, it interacts with glycosyltransferases, which are responsible for its glycosylation, enhancing its solubility and stability .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the replication of SARS-CoV-2 in Vero E6 and Caco-2 cells, demonstrating its antiviral properties . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to modulate the expression of genes involved in oxidative stress and inflammation, thereby protecting cells from damage .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It binds to aldose reductase, inhibiting its activity and preventing the formation of AGEs . Additionally, it interacts with glycosyltransferases, facilitating its glycosylation and enhancing its biological activity . This compound also affects mitochondrial function by modulating the electron transport chain and oxidative phosphorylation, leading to changes in ATP production and redox balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by factors such as temperature and pH. Studies have shown that this compound remains stable under optimal conditions but may degrade over time under harsh conditions . Long-term effects on cellular function have been observed, including sustained inhibition of aldose reductase and reduced formation of AGEs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by glycosyltransferases, which attach sugar moieties to the quercetin backbone, enhancing its solubility and stability . It also interacts with enzymes involved in the polyol pathway, inhibiting aldose reductase and reducing the formation of AGEs . These interactions affect metabolic flux and metabolite levels, contributing to its biological activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular function . Its localization and accumulation are influenced by factors such as glycosylation and cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its glycosylation enhances its solubility and stability, allowing it to accumulate in the mitochondria and modulate mitochondrial function . These localization mechanisms are essential for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quercetin 3-gentiobioside can be synthesized through biotransformation using engineered Escherichia coli strains. These strains harbor uridine diphosphate-dependent glycosyltransferases and nucleotide sugar biosynthetic genes. The process involves the addition of quercetin to the culture medium, followed by optimization of induction temperature, cell density, and reaction temperature. This method has achieved a conversion efficiency of approximately 49%, producing around 46.2 mg/L of this compound .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation techniques. Engineered microbial strains are used to convert quercetin into this compound under controlled conditions. This method is preferred over traditional extraction and purification from plants due to its higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Quercetin 3-gentiobioside undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. Glycosylation involves the addition of sugar moieties to the quercetin molecule, enhancing its solubility and stability. Oxidation reactions can lead to the formation of different quercetin derivatives, while hydrolysis can break down the glycosidic bonds, releasing quercetin and gentiobiose .

Common Reagents and Conditions:

    Glycosylation: Uridine diphosphate-dependent glycosyltransferases and nucleotide sugars.

    Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Hydrolysis: Acidic or enzymatic conditions to cleave glycosidic bonds.

Major Products:

Comparison with Similar Compounds

Quercetin 3-gentiobioside is compared with other similar flavonoid glycosides:

    Quercetin 3-glucoside (Isoquercitrin): Similar in structure but with a single glucose moiety instead of gentiobiose. .

    Rutin (Quercetin 3-rutinoside): Contains a rutinose sugar moiety. .

    Quercetin 3-galactoside: Similar to quercetin 3-glucoside but with a galactose moiety. .

This compound is unique due to its specific glycosylation pattern, which may influence its solubility, stability, and biological activity .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRQPMVGJOQVTL-DEFKTLOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310649
Record name Quercetin 3-O-gentiobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7431-83-6, 117-39-5
Record name Quercetin 3-O-gentiobioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7431-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3-O-gentiobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quercetin 3-O-diglucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301692
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action for Quercetin 3-gentiobioside as a potential Aromatase Inhibitor?

A1: While the provided research focuses on the computational analysis of this compound, it suggests that this compound exhibits strong binding affinity to the aromatase enzyme (PDB: 3EQM) []. This binding interaction, similar to existing drugs like Letrozole, is predicted to inhibit the enzyme's activity. Aromatase is crucial for the biosynthesis of estrogen, specifically by converting androgens into estrone and estradiol []. Therefore, inhibiting aromatase can lower estrogen levels, which is a key therapeutic strategy for estrogen receptor-positive breast cancer treatment [].

Q2: What is the significance of this compound being identified in Okra (Abelmoschus esculentus)?

A2: The identification of this compound in Okra is significant due to the plant's history as a flavonoid-rich food source []. This suggests a potential dietary source of this compound, which could have implications for its bioavailability and potential health benefits. Further research is needed to understand the concentration of this compound in various Okra cultivars and its bioavailability when consumed.

Q3: What computational methods were used to evaluate this compound as a potential aromatase inhibitor?

A3: The researchers utilized a combination of computational chemistry techniques to assess the potential of this compound. Molecular docking simulations were performed using AutoDock Vina to predict the binding affinity and interactions with the aromatase enzyme []. Further analysis of the docked complex was conducted using Discovery Studio Visualizer to understand the specific interactions at the molecular level []. To assess the stability of the this compound-aromatase complex, molecular dynamics simulations were carried out using the GROMACS package []. These simulations provided insights into the complex's dynamic behavior over time, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond count, and solvent-accessible surface area (SASA) [].

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